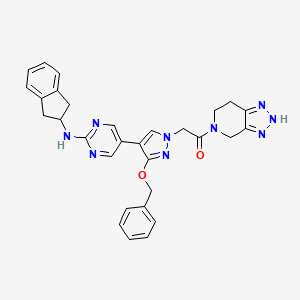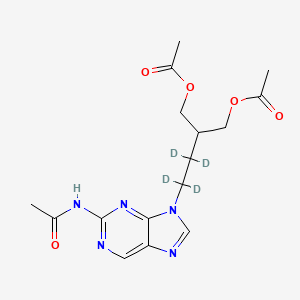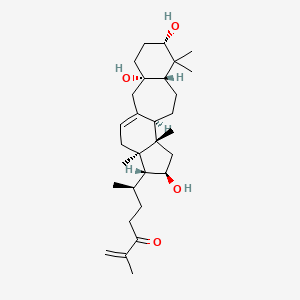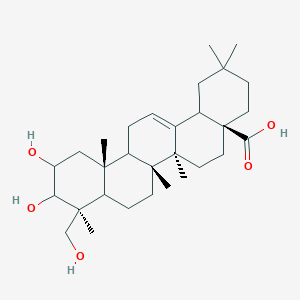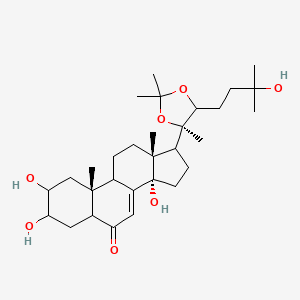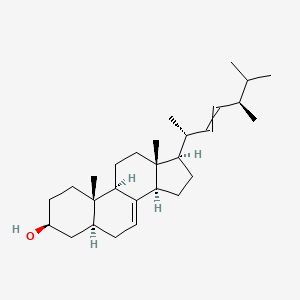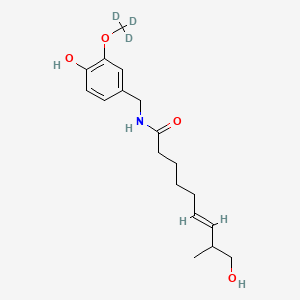
Ipratropium-d7 (bromide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ipratropium-d7 (bromide) is a deuterated form of ipratropium bromide, a quaternary ammonium compound that acts as an anticholinergic agent. It is primarily used in the treatment of chronic obstructive pulmonary disease (COPD) and asthma. The deuterated version, ipratropium-d7 (bromide), is often used in scientific research to study the pharmacokinetics and metabolism of ipratropium bromide due to its stable isotope labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ipratropium-d7 (bromide) involves several steps:
Acyl Chlorination Reaction: 2-phenyl-3-acetoxy propionic acid is reacted with oxalyl chloride in an organic solvent to form an acyl chloride intermediate.
Reaction with Isopropyl Tropine Mesylate: The acyl chloride intermediate is then reacted with isopropyl tropine mesylate to form the desired product.
Hydrolysis and Bromomethylation: The reaction mixture is hydrolyzed with inorganic acid, followed by bromomethylation using methyl bromide to obtain ipratropium bromide
Industrial Production Methods
Industrial production of ipratropium-d7 (bromide) follows similar synthetic routes but is optimized for large-scale production. The process involves:
Starting Materials: Using ethyl phenylacetate and isopropyl tropanol as starting materials.
Reaction Steps: Performing substitution, reduction, and addition reactions to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ipratropium-d7 (bromide) undergoes various chemical reactions, including:
Substitution Reactions: Common in the synthesis process.
Hydrolysis: Involves breaking down the compound in the presence of water.
Bromomethylation: Addition of a bromomethyl group to the compound
Common Reagents and Conditions
Oxalyl Chloride: Used in the acyl chlorination step.
Isopropyl Tropine Mesylate: Reacts with the acyl chloride intermediate.
Methyl Bromide: Used in the bromomethylation step
Major Products Formed
The major product formed from these reactions is ipratropium-d7 (bromide), with high purity and yield .
Applications De Recherche Scientifique
Ipratropium-d7 (bromide) is widely used in scientific research due to its stable isotope labeling. Its applications include:
Pharmacokinetics Studies: Used to study the absorption, distribution, metabolism, and excretion of ipratropium bromide.
Metabolism Research: Helps in understanding the metabolic pathways and identifying metabolites.
Drug Development: Assists in the development of new anticholinergic agents by providing insights into the drug’s behavior in the body
Mécanisme D'action
Ipratropium-d7 (bromide) acts as a muscarinic antagonist, blocking the action of acetylcholine at parasympathetic sites in bronchial smooth muscle. This leads to the relaxation of bronchial smooth muscle and dilation of the airways, making it easier to breathe. The compound inhibits vagally-mediated reflexes by antagonizing the action of acetylcholine .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tiotropium Bromide: Another anticholinergic agent used in the treatment of COPD.
Aclidinium Bromide: A long-acting muscarinic antagonist used for COPD management.
Glycopyrronium Bromide: Used as a bronchodilator in COPD treatment
Uniqueness
Ipratropium-d7 (bromide) is unique due to its deuterated form, which makes it valuable for pharmacokinetic and metabolic studies. Its stable isotope labeling allows for precise tracking and analysis in scientific research .
Propriétés
Formule moléculaire |
C22H34BrNO3 |
|---|---|
Poids moléculaire |
447.5 g/mol |
Nom IUPAC |
[(5S)-8-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide |
InChI |
InChI=1S/C22H34NO3.BrH/c1-15(2)23(16(3)4)18-10-11-19(23)13-20(12-18)26-22(25)21(14-24)17-8-6-5-7-9-17;/h5-9,15-16,18-21,24H,10-14H2,1-4H3;1H/q+1;/p-1/t18-,19?,20?,21?;/m0./s1/i1D3,2D3,15D;/t18-,19?,20?,21?,23?; |
Clé InChI |
AXQUTGZNYLJXDT-NSPDPRBNSA-M |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])[N+]1([C@H]2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C(C)C.[Br-] |
SMILES canonique |
CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C(C)C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


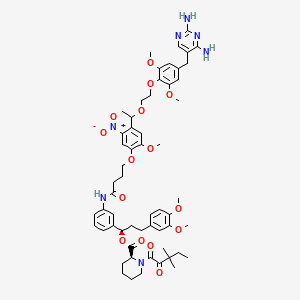
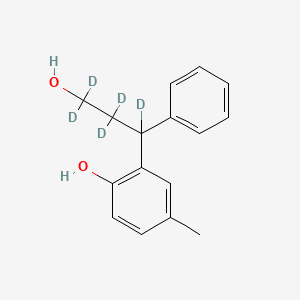
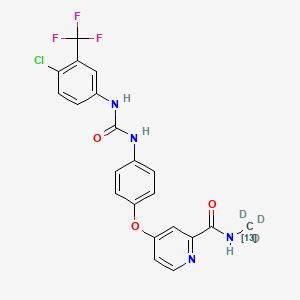
![disodium;2-[4-[[4-(2-sulfoanilino)phenyl]-[4-(2-sulfonatophenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonate](/img/structure/B12425651.png)
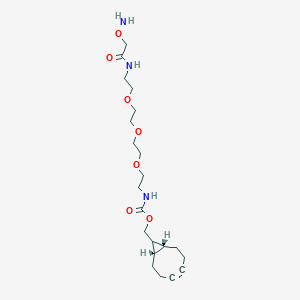

![Pentapotassium;2-[2-[[5-(carboxylatomethyl)-5-oxido-4,7-dioxo-1,3,2-dioxabismepan-2-yl]oxy]-2-oxoethyl]-2-oxidobutanedioate](/img/structure/B12425670.png)
